1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
CAS No.: 1286709-59-8
Cat. No.: VC4300711
Molecular Formula: C17H13F2N3OS
Molecular Weight: 345.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286709-59-8 |
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Molecular Formula | C17H13F2N3OS |
Molecular Weight | 345.37 |
IUPAC Name | 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide |
Standard InChI | InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23) |
Standard InChI Key | QNOGUEHNMYIVJY-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three key domains (Figure 1):
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Benzothiazole core: A bicyclic aromatic system with nitrogen and sulfur atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions .
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Azetidine ring: A four-membered saturated heterocycle with a carboxamide group at position 3, enhancing conformational rigidity .
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3,4-Difluorophenyl group: A fluorinated aryl substituent that improves metabolic stability and target binding via hydrophobic and electrostatic effects .
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via multistep organic reactions, often employing:
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Hantzsch Thiazole Synthesis: Condensation of 2-aminothiophenol with carbonyl derivatives to form the benzothiazole core .
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Azetidine Ring Formation: Cyclization of β-lactam precursors or nucleophilic substitution with azetidine-3-carboxylic acid derivatives .
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Carboxamide Coupling: Reaction of azetidine-3-carboxylic acid with 3,4-difluoroaniline using coupling agents like EDC/HOBt .
Key Intermediate: 1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic Acid
This intermediate (PubChem CID 52903659) is critical for subsequent amidation. Its synthesis involves:
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Step 1: Cyclocondensation of 2-mercaptoaniline with chloroacetyl chloride to form benzothiazole.
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Step 2: Ring-opening of β-lactam intermediates (e.g., 2-azetidinone) with benzothiazole-thiolate .
Pharmacological Activities
Table 2: Comparative Antiproliferative Activity
Compound | Target Cell Line | IC₅₀ (μM) | Reference |
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1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide (Analog) | HT-29 (Colon) | 0.11 | |
Foretinib (Control) | HT-29 | 0.25 |
Antimicrobial Activity
Fluorinated benzothiazoles demonstrate broad-spectrum activity:
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Antibacterial: Quinolone-triazole hybrids (e.g., 30a) show MIC = 0.125–8 μg/mL against S. aureus and E. coli .
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Antifungal: Triazolone derivatives (e.g., 3) exhibit MIC₈₀ = 0.00097 μg/mL against Candida albicans, 64× more potent than fluconazole .
Structure-Activity Relationships (SAR)
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Benzothiazole Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance kinase affinity .
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Azetidine Rigidity: The four-membered ring minimizes off-target interactions compared to larger heterocycles .
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3,4-Difluorophenyl Group: Fluorine atoms improve bioavailability and blood-brain barrier penetration .
Figure 2: SAR Highlights
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Optimal Substituents: 3,4-Difluoro on phenyl, methyl on azetidine.
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Detrimental Modifications: Bulky groups (e.g., -CF₃) reduce solubility .
Pharmacokinetic and Toxicity Profiles
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ADME Properties: Moderate oral bioavailability (F = 40–60%) due to balanced LogP .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the azetidine ring .
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .
Therapeutic Applications and Future Directions
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Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) .
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Infectious Diseases: Synergistic use with β-lactam antibiotics against MRSA .
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Neurological Disorders: Fluorine’s role in targeting amyloid-beta plaques in Alzheimer’s .
Challenges: Scale-up synthesis and mitigating CYP-mediated drug interactions.
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